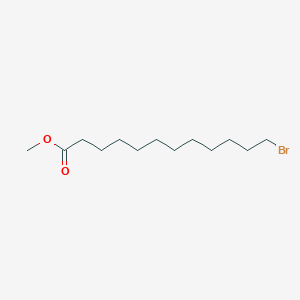

Methyl 12-bromododecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 12-bromododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXOHINFQALBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274811 | |

| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26825-95-6 | |

| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 12-Bromododecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 12-Bromododecanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the evolution of complex molecular architectures in drug development. Among the versatile building blocks available to the modern medicinal chemist, bifunctional molecules have emerged as powerful tools. This guide is dedicated to one such molecule: methyl 12-bromododecanoate. More than just a long-chain ester, this compound serves as a critical linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and as a versatile intermediate in the synthesis of novel therapeutics. This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the practical applications of this unique chemical entity.

Introduction to this compound: A Bifunctional Building Block

This compound, with the chemical formula C₁₃H₂₅BrO₂, is a fatty acid methyl ester characterized by a twelve-carbon aliphatic chain. Its structure is distinguished by two key functional groups: a methyl ester at one terminus and a bromine atom at the other. This duality makes it an exceptionally useful molecule in organic synthesis, allowing for sequential or orthogonal chemical modifications. The long lipophilic carbon chain also imparts specific solubility characteristics that can be leveraged in drug design to modulate pharmacokinetic properties.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

While definitive melting and boiling points from peer-reviewed literature are not consistently reported, data from commercial suppliers and analogous compounds suggest the following approximate values. It is often described as a liquid or a solid/semi-solid at room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅BrO₂ | |

| Molecular Weight | 293.25 g/mol | |

| CAS Number | 26825-95-6 | |

| Physical State | Liquid or solid/semi-solid | |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and chloroform.[2][3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear map of the proton environments in the molecule. Key expected signals include a singlet for the methyl ester protons, a triplet for the methylene protons adjacent to the bromine, and a triplet for the methylene protons adjacent to the carbonyl group, with the remaining methylene protons appearing as a complex multiplet.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, the carbon bearing the bromine atom, and the various methylene carbons along the aliphatic chain.[4][5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 292 and 294 in a roughly 1:1 ratio, characteristic of a molecule containing one bromine atom. Common fragmentation patterns for long-chain esters include the loss of the methoxy group (-OCH₃) and cleavage at various points along the alkyl chain.[6][7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1740 cm⁻¹.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 12-bromododecanoic acid.

Synthesis of the Precursor: 12-Bromododecanoic Acid

12-Bromododecanoic acid can be synthesized from dodecanedioic acid. While various methods exist, a common approach involves the monobromination of the diacid. This can be achieved through reactions like the Hunsdiecker reaction on a half-ester, half-acid derivative, or by carefully controlled radical bromination. A detailed experimental protocol for the selective monobromination of dodecanedioic acid is a subject of specialized synthetic procedures.

Experimental Protocol: Fischer Esterification of 12-Bromododecanoic Acid

This protocol describes the acid-catalyzed esterification of 12-bromododecanoic acid with methanol.[2][3][10]

Reaction Scheme:

Sources

- 1. 12-Bromo-1-dodecanol (3344-77-2) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 12-ブロモドデカン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Molecular Profile of a Versatile Bifunctional Reagent

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 12-bromododecanoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 26825-96-5) is a long-chain fatty acid ester distinguished by its bifunctional nature. It incorporates a terminal bromine atom and a methyl ester group, making it a valuable intermediate in organic synthesis.[1] The presence of a primary alkyl bromide at one end of a twelve-carbon chain and an ester at the other allows for selective chemical modifications at either terminus. This unique structure makes it an important building block for introducing long lipophilic spacers, a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and analytical characterization, offering field-proven insights for its application in research and development.

Core Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and storage.

Molecular Structure and Identity

The molecule consists of a C12 linear alkyl chain. A bromo-substituent is located at the C12 position, and a methyl ester group is at the C1 position. This structure provides two distinct reactive sites.

Caption: Structural representation of this compound.

Quantitative Physicochemical Data

The key properties are summarized below. These values are essential for predicting the compound's behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| CAS Number | 26825-95-6 | [4][5] |

| Molecular Formula | C₁₃H₂₅BrO₂ | [5][6] |

| Molecular Weight | 293.24 g/mol | [4][6] |

| Physical State | Liquid or Solid/Semi-solid | [4][5] |

| Purity | ≥95% - 97% | [4][5][7] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [1][4] |

| InChI Key | QNXOHINFQALBQN-UHFFFAOYSA-N | [4][5] |

Note: The physical state at room temperature can vary depending on the purity of the sample. Highly pure samples tend to be solids or semi-solids, while impurities can depress the melting point, causing it to appear as a liquid.

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a primary tool for structural confirmation. The spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

-

¹H NMR Predicted Chemical Shifts (δ) in CDCl₃:

-

~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃ ). This signal is a singlet as there are no adjacent protons.[8]

-

~3.40 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂ -Br). The signal is split into a triplet by the two neighboring protons on the adjacent CH₂ group.

-

~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group of the ester (CH₂ -COO-). This signal is also a triplet due to coupling with the adjacent CH₂ group.

-

~1.85 ppm (multiplet, 2H): Protons on the carbon beta to the bromine atom (-CH₂-CH₂ -Br).

-

~1.63 ppm (multiplet, 2H): Protons on the carbon beta to the carbonyl group (-CH₂ -CH₂-COO-).

-

~1.20-1.45 ppm (broad multiplet, 12H): Protons of the remaining eight methylene groups in the central part of the alkyl chain. These signals overlap significantly, forming a broad, complex multiplet.[9][10][11]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structure.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 292/294) should be observable. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity (M⁺ and M+2).

-

Key Fragment Ions: Common fragmentation includes the McLafferty rearrangement, typical for esters, which would produce a fragment ion at m/z = 74.[12] Loss of the methoxy group (-OCH₃) would result in a fragment at m/z 261/263. Cleavage of the bromine atom would yield a fragment at m/z 213.

-

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is validated by observing a sharp, symmetrical peak for the TMS signal.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

Data Processing and Validation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[8]

-

Integrate the signals. The integral ratios should correspond to the number of protons in each environment (e.g., 3H:2H:2H:16H). This internal consistency validates the structural assignment.

-

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while the ester is prone to hydrolysis or transesterification.[13]

Reactions at the Alkyl Bromide Terminus

The C-Br bond is polarized, making the terminal carbon electrophilic and a target for nucleophiles.[14] As a primary alkyl halide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[15] Steric hindrance is minimal at this position, favoring the backside attack characteristic of the Sₙ2 mechanism.[15][16]

-

Common Sₙ2 Transformations:

-

Azide Synthesis: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields Methyl 12-azidododecanoate.

-

Thiol Synthesis: Reaction with sodium hydrosulfide (NaSH) can produce the corresponding thiol.

-

Ether Synthesis: Williamson ether synthesis with an alkoxide (e.g., sodium ethoxide) yields an ether.

-

Cyanide Synthesis: Reaction with sodium cyanide (NaCN) extends the carbon chain by one, forming Methyl 13-cyanotridecanoate.

-

Reactions at the Methyl Ester Terminus

The ester group can be hydrolyzed under acidic or basic conditions to yield 12-bromododecanoic acid.

-

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH or KOH) followed by acidic workup is a common and efficient method.

-

Acid-Catalyzed Hydrolysis: Refluxing with a strong acid (e.g., H₂SO₄) in water will also cleave the ester.

The ability to selectively target one functional group while leaving the other intact is a key advantage for multi-step synthesis. For instance, Sₙ2 reactions are typically performed under neutral or slightly basic conditions at moderate temperatures, which do not affect the ester group. Conversely, ester hydrolysis requires more forcing conditions (strong acid or base) that can be chosen to avoid reacting with the alkyl bromide.

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several fields.[1]

-

Drug Delivery and Development: The long C12 chain is used to increase the lipophilicity of drug candidates, potentially improving their membrane permeability and altering their pharmacokinetic profiles.[] It can act as a linker to attach drugs to carrier molecules or to form PROTACs (Proteolysis Targeting Chimeras).

-

Surfactant Synthesis: The bifunctional nature allows for the synthesis of specialized surfactants with a polar head group (derived from the ester) and a functionalizable tail (from the bromide).[1]

-

Materials Science: It is used in the synthesis of functionalized monomers for polymerization and in the creation of self-assembled monolayers on surfaces.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5][7]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18] Avoid breathing vapors or dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials like strong oxidizing agents.[1][4]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.[19]

-

Caption: Recommended workflow for safe handling and disposal.

References

-

Snyder, R. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. MSU Chemistry. [Link]

-

Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

-

The Organic Chemistry Tutor. (2020). Reactivity of Alkyl Halides. YouTube. [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

-

Chemsrc. (2023). This compound. Chemsrc. [Link]

-

LookChem. (n.d.). Cas 26825-95-6, this compound. LookChem. [Link]

-

Airgas. (2023). SAFETY DATA SHEET: Methyl Bromide. Airgas. [Link]

-

PubChem. (n.d.). 12-Bromododecane-1-thiol. PubChem. [Link]

-

Occupational Safety and Health Administration. METHYL BROMIDE. OSHA. [Link]

-

ResearchGate. (n.d.). Mass spectra of (A) methyl dodecanoate. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl Bromide. PubChem. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]

-

Wikipedia. (n.d.). 1-Bromododecane. Wikipedia. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl ethanoate. Doc Brown's Chemistry. [Link]

-

SpectraBase. (n.d.). 1-Bromododecane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. Cas 26825-95-6,this compound | lookchem [lookchem.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Bromododecane - Wikipedia [en.wikipedia.org]

- 4. This compound | 26825-95-6 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 26825-95-6 [chemicalbook.com]

- 7. 26825-95-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1,12-Dibromododecane(3344-70-5) 1H NMR [m.chemicalbook.com]

- 10. 12-Bromo-1-dodecanol (3344-77-2) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 14. youtube.com [youtube.com]

- 15. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. aksci.com [aksci.com]

Methyl 12-bromododecanoate CAS number 26825-95-6

An In-Depth Technical Guide to Methyl 12-bromododecanoate (CAS: 26825-95-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring a terminal alkyl bromide and a methyl ester, makes it a valuable building block for introducing long-chain alkyl linkers, modifying molecular properties, and constructing complex chemical architectures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering insights into its properties, synthesis, characterization, and applications.

Core Molecular Profile and Physicochemical Properties

This compound (C₁₃H₂₅BrO₂) is the methyl ester of 12-bromododecanoic acid.[1] The presence of both a reactive bromine atom at the terminus of a twelve-carbon chain and a stable ester functional group provides two distinct points for chemical modification. This bifunctionality is the cornerstone of its utility. The long aliphatic chain imparts significant lipophilicity, a property often exploited in drug development to modulate the pharmacokinetic profiles of lead compounds.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 26825-95-6 | [1][2] |

| Molecular Formula | C₁₃H₂₅BrO₂ | [1][2] |

| Molecular Weight | 293.24 g/mol | [3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 12-bromo-dodecanoic acid methyl ester | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid/semi-solid | [3] |

| Purity | Typically ≥95% - 97% | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [3][5] |

| GHS Signal Word | Warning | [2] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation) | [2][6] |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 12-bromododecanoic acid. This acid is commercially available or can be synthesized from 12-hydroxydodecanoic acid.[7] The esterification is a classic, reliable acid-catalyzed reaction.

Expert Insight: Causality in Protocol Design

The choice of an acid catalyst (like sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Using methanol as both the reagent and the solvent drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The post-reaction workup with a weak base (sodium bicarbonate) is essential to neutralize the acid catalyst and any unreacted carboxylic acid, preventing product hydrolysis during extraction.

Step-by-Step Synthesis Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12-bromododecanoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 eq, serving as both reactant and solvent).

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Neutralization): After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Caption: Bifunctional reactivity of this compound in synthesis.

Intermediate in Drug Discovery

In drug development, modifying a lead compound's physicochemical properties is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. []* Lipophilicity Modification: The long C₁₂ alkyl chain can be appended to a polar drug candidate to increase its lipophilicity. This can enhance its ability to cross cell membranes, potentially improving oral bioavailability. []* PROTACs and Linker Chemistry: In advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. While this specific molecule might be too simple for most PROTACs, it serves as a fundamental example of a header-linker-payload construction strategy.

-

Synthesis of Specialty Chemicals: It is a precursor for specialty surfactants, fragrances, and other functional materials. [1]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. [2]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [9]All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [6][9]* Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [9]* Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical intermediate whose value lies in its structural simplicity and bifunctional reactivity. For the medicinal chemist, it offers a straightforward tool for modulating lipophilicity and introducing flexible linkers. For the synthetic chemist, it is a reliable building block for constructing complex molecular targets. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, enables researchers to leverage its full potential in their scientific endeavors.

References

-

Title: Cas 26825-95-6,this compound - LookChem Source: LookChem URL: [Link]

-

Title: 26825-95-6 | MFCD01838179 | this compound - Aaron Chemicals Source: Aaron Chemicals URL: [Link]

-

Title: this compound | CAS#:26825-95-6 | Chemsrc Source: Chemsrc.com URL: [Link]

-

Title: ICSC 0109 - METHYL BROMIDE Source: International Labour Organization URL: [Link]

-

Title: 12-bromododecanoic acid CAS 73367-80-3 - Watson International Source: Watson International Ltd. URL: [Link]

-

Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube Source: YouTube URL: [Link]

-

Title: Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed Source: PubMed URL: [Link]

-

Title: Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps Source: Chemistry Steps URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS 26825-95-6: Dodecanoic acid, 12-bromo-, methyl ester [cymitquimica.com]

- 4. 26825-95-6 | MFCD01838179 | this compound [aaronchem.com]

- 5. 12-溴十二烷酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 26825-95-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Page loading... [wap.guidechem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methyl 12-bromododecanoate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 12-Bromododecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 26825-95-6) is a long-chain bromoester compound utilized as a versatile building block and intermediate in organic synthesis, including the development of novel surfactants, fragrances, and pharmaceuticals.[1] Its bifunctional nature, possessing both a reactive bromine atom and a methyl ester, makes it valuable in creating complex molecular architectures. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles, to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties: The Foundation of Safety

A fundamental aspect of safe chemical handling is a clear understanding of its intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary control measures.

This compound is a derivative of dodecanoic acid (lauric acid) with the molecular formula C13H25BrO2.[1] The presence of a terminal bromine atom introduces specific reactivity, making it a useful alkylating agent in synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26825-95-6 | [2] |

| Molecular Formula | C13H25BrO2 | [1][2] |

| Molecular Weight | 293.25 g/mol | [1] |

| Physical State | Liquid or Solid/Semi-solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Causality Insight: The recommendation to store this chemical in a dark, dry, and sealed container is directly linked to its chemical nature.[1] Halogenated esters can be susceptible to hydrolysis in the presence of moisture and potential degradation or reaction upon prolonged exposure to light.

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] A thorough risk assessment is mandatory before any handling of this substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Harmful/Irritant)[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Harmful/Irritant)[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Harmful/Irritant)[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Harmful/Irritant)[4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Harmful/Irritant)[4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Harmful/Irritant)[4][5] |

Signal Word: Warning [2]

Expertise & Experience: The multiple "Harmful" classifications indicate that this chemical has systemic toxicity potential through all major routes of exposure: ingestion, skin contact, and inhalation.[2] The irritant properties for skin, eyes, and the respiratory system are common for reactive alkyl halides and esters.[4][5] The primary risk during laboratory use is not acute, high-level poisoning, but rather the cumulative effect of low-level exposure from inadequate handling practices.

Caption: A logical workflow for conducting a risk assessment before handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

3.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[6] This is the primary defense against inhaling harmful vapors.[7]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[7][8]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7][9]

3.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[10][11]

-

Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[7][11] If there is a significant splash risk, a face shield should be worn in addition to goggles.[10][12]

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for protection against incidental splashes of many solvents and chemicals, including this compound.[12] It is crucial to check the glove manufacturer's compatibility chart for breakthrough time. Always inspect gloves for tears or holes before use and remove them promptly and properly after handling the chemical.

-

Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and personal clothing.[11]

-

-

Respiratory Protection: Not typically required when work is conducted within a certified chemical fume hood.[7] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[13]

Caption: A decision tree outlining the appropriate response to a chemical spill.

Detailed Spill Cleanup Protocol (for small, contained spills):

-

Alert Personnel: Notify others in the immediate area. [14]2. Don PPE: Ensure you are wearing appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat. [14]3. Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. [15][16]Do not use combustible materials like paper towels to absorb the bulk liquid.

-

Absorption: Apply the absorbent material over the spill, working from the outside edges inward. [14][15]5. Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, leak-proof container suitable for hazardous waste. [17][15]6. Decontamination: Clean the spill area with soap and water. [14][15]Collect the cleaning materials and any contaminated items for disposal as hazardous waste.

-

Disposal: Label the waste container as "Hazardous Waste: this compound (Halogenated Organic Waste)" and dispose of it through your institution's environmental health and safety office. [17][14]

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. [17][18]

-

Segregation is Critical: Never mix halogenated waste with non-halogenated solvent waste. [17][19][20]The disposal of halogenated waste is significantly more complex and costly due to the need for high-temperature incineration to prevent the formation of toxic byproducts. [6][20]* Containers: Use only approved, properly labeled hazardous waste containers. [6][17]Keep the container closed except when adding waste. [17][19]* Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents. [6][17]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe use hinges on a disciplined and informed approach. By understanding its properties, conducting thorough risk assessments, employing a combination of engineering controls and personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. The principles outlined in this guide serve as a foundation for a robust safety culture that protects both the individual scientist and the research environment.

References

-

LookChem. (n.d.). Cas 26825-95-6, this compound. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Airgas. (2025, April 22). SAFETY DATA SHEET. Retrieved from [Link]

-

Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). METHYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). 1.3.2 Spill-Procedures. Retrieved from [Link]

-

The University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

Sources

- 1. Cas 26825-95-6,this compound | lookchem [lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 26825-95-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aksci.com [aksci.com]

- 6. campusoperations.temple.edu [campusoperations.temple.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. airgas.com [airgas.com]

- 9. nj.gov [nj.gov]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 12. hsa.ie [hsa.ie]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. qmul.ac.uk [qmul.ac.uk]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. benchchem.com [benchchem.com]

- 19. 7.2 Organic Solvents [ehs.cornell.edu]

- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Navigating the Hazards of Methyl 12-bromododecanoate: An In-depth Technical Guide for Researchers

Introduction: The Dual Nature of a Versatile Reagent

Methyl 12-bromododecanoate (CAS No. 26825-95-6), a long-chain fatty acid ester containing a terminal bromine atom, is a valuable intermediate in organic synthesis.[1] Its unique bifunctional nature, with a reactive bromine site and a lipophilic twelve-carbon chain, makes it a key building block in the synthesis of pharmaceuticals, fragrances, and surfactants.[1] However, as with many halogenated organic compounds, its utility is accompanied by a spectrum of potential hazards that demand a thorough understanding and meticulous handling. This guide provides a comprehensive overview of the hazards associated with this compound, offering in-depth insights and practical protocols for its safe use in a research and development setting.

Physicochemical Properties and Hazard Classification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a liquid at room temperature with a molecular weight of 293.24 g/mol .[2][3] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data sourced from multiple chemical suppliers.[2][3][4]

The GHS pictograms associated with these hazards is the exclamation mark (GHS07), indicating that the substance is a harmful irritant.[2]

Toxicological Profile: A Deeper Dive into the Hazards

While the GHS classification provides a crucial summary, a more detailed understanding of the toxicological effects is essential for researchers.

Acute Toxicity

Skin and Eye Irritation

The classification as a skin and eye irritant (Category 2 and 2A, respectively) is a significant concern for laboratory personnel.

-

Skin Irritation: Prolonged or repeated contact with the skin can lead to inflammation, redness, and discomfort.[2][3] The long alkyl chain can disrupt the lipid barrier of the skin, increasing its permeability and allowing the irritant to penetrate deeper.

-

Eye Irritation: Contact with the eyes can cause serious irritation, pain, and redness. It is crucial to wear appropriate eye protection, as even small splashes can have significant consequences.

Respiratory Irritation

Inhalation of vapors or aerosols of this compound may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3] While the vapor pressure of this long-chain ester is expected to be low, heating the substance or generating aerosols during handling can increase the risk of inhalation exposure.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following protocols provide a framework for its safe use in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Essential Personal Protective Equipment for handling this compound.

Step-by-Step PPE Protocol:

-

Body Protection: Always wear a clean, buttoned laboratory coat to protect skin and clothing.

-

Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection.

-

Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[5][6][7] Double-gloving is recommended, especially for prolonged handling or when there is a high risk of splashing. Always check the glove manufacturer's compatibility chart.

-

Footwear: Wear closed-toe shoes that cover the entire foot.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.

Weighing and Dispensing Protocol

The following protocol outlines the safe procedure for weighing and dispensing liquid this compound.

Caption: Workflow for safely weighing and dispensing this compound.

Step-by-Step Weighing Protocol:

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

PPE: Don all required personal protective equipment as outlined above.

-

Equipment Setup: Place an analytical balance inside the fume hood.

-

Taring: Place a clean, dry, and appropriately sized container on the balance and tare it.

-

Dispensing: Carefully dispense the required amount of this compound into the container using a clean pipette or syringe. Avoid splashing.

-

Immediate Cleanup: If any spills occur, clean them immediately using an appropriate absorbent material.

-

Sealing and Labeling: Securely cap the container and label it clearly with the chemical name, concentration (if applicable), date, and your initials.

-

Removal: Carefully remove the sealed container from the fume hood.

-

Decontamination and Doffing: Decontaminate any surfaces that may have come into contact with the chemical. Remove and dispose of gloves properly, and then remove other PPE. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

Exposure Response

| Exposure Route | Immediate Action |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

This information is for guidance only and should be supplemented with the specific instructions in the Safety Data Sheet (SDS) for the product in use.

Spill Response Protocol

For small spills (less than 100 mL) within a chemical fume hood:

Caption: Step-by-step protocol for responding to a small spill of this compound.

Step-by-Step Spill Cleanup:

-

Alert: Immediately alert others in the laboratory.

-

PPE: If not already wearing them, don appropriate PPE, including double gloves and chemical splash goggles.

-

Containment: If the spill is spreading, use a spill containment kit with absorbent booms to encircle the spill.

-

Absorption: Cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical absorbent.

-

Collection: Once the liquid is fully absorbed, carefully collect the absorbent material using a scoop or dustpan and place it in a labeled, sealable waste container.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

-

Waste Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste according to your institution's guidelines.

-

Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed and clearly labeled.

-

Disposal: Dispose of unused this compound and any contaminated materials as halogenated organic waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

This compound is a valuable tool for chemical synthesis, but its potential hazards necessitate a culture of safety and preparedness. By understanding its toxicological profile, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this versatile compound. This guide serves as a foundational resource, but it is imperative that all users consult the specific Safety Data Sheet for the product they are using and adhere to all institutional safety policies.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Dodecanethiol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 26825-95-6, this compound. Retrieved from [Link]

-

PharmaState Academy. (2017, December 15). SOP For Storage, Handling and Transport Of Hazardous Chemical. Retrieved from [Link]

-

Trelleborg Sealing Solutions. (2012, August). Materials Chemical Compatibility Guide. Retrieved from [Link]

-

University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2024, May 1). Standard Operating Procedure - PARTICULARLY HAZARDOUS SUBSTANCES. Retrieved from [Link]

Sources

- 1. Evaluation of skin permeation and accumulation profiles of ketorolac fatty esters [sites.ualberta.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds [mdpi.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. glovesbyweb.com [glovesbyweb.com]

- 7. oehs.ecu.edu [oehs.ecu.edu]

- 8. Biodegradation and bioremediation of hydrocarbons in extreme environments - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Bifunctional Scaffolding of Methyl 12-bromododecanoate

An In-Depth Technical Guide to the Reactivity Profile of Methyl 12-bromododecanoate

This compound is a long-chain fatty acid ester characterized by two distinct and strategically positioned functional groups: a terminal primary alkyl bromide and a methyl ester. This bifunctional nature makes it an exceptionally versatile building block in organic synthesis. The presence of an electrophilic carbon at the C-Br bond and another at the ester carbonyl allows for a wide range of selective chemical transformations. This guide provides an in-depth exploration of its reactivity, offering insights into the mechanistic principles that govern its transformations and providing practical, field-proven protocols for its application. It serves as a critical resource for researchers in materials science, fragrance development, and particularly for drug development professionals who can leverage this molecule as a linker or for constructing complex aliphatic chains.[1]

Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties, which dictate handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 26825-95-6 | [2][3][4] |

| Molecular Formula | C₁₃H₂₅BrO₂ | [1] |

| Molecular Weight | 293.24 g/mol | - |

| Physical Form | Solid, semi-solid, or liquid | |

| Purity | ≥95% (typical) | [2] |

| Storage | Room temperature, sealed in dry, dark place | |

| Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. | [2][5] |

Part 1: Reactivity at the Primary Alkyl Halide Center

The terminal C₁₂-Br bond is the primary site for nucleophilic substitution. Due to its unhindered, primary nature, the reactivity at this center is dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.

The Sₙ2 Pathway: A Workhorse Reaction

The Sₙ2 reaction is a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the bromide ion).[6] This "backside attack" is sterically favored for primary halides like this compound and leads to a predictable inversion of stereochemistry if the carbon were chiral.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

The key to leveraging this pathway is the choice of nucleophile, which allows for the introduction of a wide array of functional groups. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[7][8]

Caption: Sₙ2 reaction at the terminal bromide of this compound.

The Williamson Ether Synthesis: A Practical Application

A classic and highly effective use of this compound is in the Williamson ether synthesis to attach the C₁₂ ester chain to an alcohol.[9] This reaction proceeds by first deprotonating an alcohol (ROH) with a base (e.g., NaOH, NaH) to form a potent alkoxide nucleophile (RO⁻), which then displaces the bromide via the Sₙ2 mechanism.[9][10] This method is exceptionally reliable for primary halides and is widely used in both laboratory and industrial settings.[9]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 26825-95-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 26825-95-6 [chemicalbook.com]

- 4. This compound | CAS#:26825-95-6 | Chemsrc [chemsrc.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. kpcollege.org [kpcollege.org]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Commercial Landscape of Methyl 12-bromododecanoate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a critical first step in the journey of discovery. This in-depth guide provides a comprehensive overview of the commercial landscape for Methyl 12-bromododecanoate (CAS No. 26825-95-6), a key building block in various synthetic pathways. We will delve into supplier comparisons, quality considerations, and essential safety protocols to empower informed purchasing decisions and ensure the integrity of your research.

Understanding this compound: A Versatile Reagent

This compound is a long-chain fatty acid ester containing a terminal bromine atom. This bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. Its utility stems from the presence of two reactive sites: the methyl ester and the terminal alkyl bromide. The ester group can undergo hydrolysis or transesterification, while the bromine atom is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

This versatile reactivity profile makes this compound a sought-after starting material in diverse fields, including:

-

Drug Discovery: As a linker for conjugating molecules or as a precursor for synthesizing long-chain aliphatic compounds with potential therapeutic applications.

-

Materials Science: In the development of novel polymers and surfactants.

-

Fragrance Industry: As an intermediate in the creation of new fragrance compounds.

Commercial Supplier Landscape: A Comparative Analysis

A multitude of chemical suppliers offer this compound, each with varying product specifications, pricing, and available documentation. To facilitate a streamlined procurement process, the following table summarizes key information from prominent vendors.

| Supplier | Product Number/SKU | Purity | Available Quantities | Price (USD) | Key Documentation |

| Sigma-Aldrich (Merck) | AMBH2D6FF85F | 95% | 100 mg, 250 mg, 1 g | $21.85 (100 mg) | Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS) |

| Apollo Scientific | - | ≥95% | 250 mg, 1 g, 5 g | £22.00 (250 mg) | - |

| Fluorochem | F544912 | 97% | - | - | Safety Data Sheet (SDS) |

Note: Prices and availability are subject to change and may vary based on institutional agreements and location. It is always recommended to consult the supplier's website for the most current information.

Quality Assessment: Beyond the Purity Percentage

While purity is a primary consideration, a comprehensive evaluation of a reagent's quality extends to the supporting documentation provided by the supplier.

The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides lot-specific information about the product's quality and purity. When reviewing a CoA for this compound, look for:

-

Appearance: Should be consistent with the expected physical state (e.g., solid, semi-solid, or liquid).

-

Identity Confirmation: Typically verified by techniques like ¹H NMR, which should be consistent with the compound's structure.

-

Purity Determination: Often assessed by Gas Chromatography (GC), providing a percentage of the desired compound.

-

Water Content: Measured by Karl Fischer (KF) titration, as excess water can interfere with certain reactions.

Decoding the Safety Data Sheet (SDS)

The Safety Data Sheet is an essential resource for understanding the potential hazards of a chemical and the necessary precautions for safe handling. For this compound, the SDS will outline:

-

Hazards Identification: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

-

First-Aid Measures: Procedures to follow in case of exposure.

-

Handling and Storage: Recommends keeping the compound in a dark place, sealed in a dry, room-temperature environment.

-

Personal Protective Equipment (PPE): Specifies the need for protective gloves, clothing, and eye/face protection.

Experimental Workflow: A Step-by-Step Protocol for Receiving and Handling

To maintain the integrity of this compound upon arrival and during use, a standardized laboratory protocol is crucial.

Protocol: Incoming Reagent Qualification and Storage

-

Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Documentation Review: Download and review the CoA and SDS from the supplier's website. Ensure the information on the label matches the documentation.

-

Log Entry: Create a log entry for the new reagent, including the supplier, product number, lot number, date of receipt, and expiration date (if provided).

-

Storage: Store the container in a designated, well-ventilated, and dry area at room temperature, away from incompatible materials.

-

Aliquoting (Optional but Recommended): To prevent contamination and degradation of the bulk supply, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).

Logical Relationships in Procurement and Handling

The following diagram illustrates the key decision-making and procedural flow for acquiring and safely utilizing this compound in a research setting.

Caption: Workflow for the procurement and safe handling of this compound.

Conclusion

The successful integration of this compound into research and development hinges on a thorough understanding of the commercial supplier landscape and a commitment to rigorous quality assessment and safe handling practices. By leveraging the information and protocols outlined in this guide, researchers can confidently source high-quality reagents, ensuring the reproducibility and success of their scientific endeavors.

References

Methodological & Application

Application Notes & Protocols: Methyl 12-bromododecanoate in Polymer Chemistry

Here are the detailed Application Notes and Protocols for the use of Methyl 12-bromododecanoate in polymer chemistry.

Introduction: The Strategic Role of this compound

This compound is a bifunctional molecule of significant utility in modern polymer synthesis. Its structure comprises a long C12 aliphatic chain, providing hydrophobicity and flexibility, capped by two distinct functional groups: a terminal bromine atom and a methyl ester. This unique architecture makes it an excellent candidate for initiating controlled radical polymerizations.

-

The Initiating Group (C-Br): The secondary alkyl bromide is the active site for Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can be reversibly and homolytically cleaved by a transition metal catalyst, creating a carbon-centered radical that initiates the polymerization of vinyl monomers.[1]

-

The Functional Group (-COOCH₃): The methyl ester at the alpha-terminus is stable under polymerization conditions and provides a site for potential post-polymerization modification.

-

The Alkyl Chain (-(CH₂)₁₁-): The long dodecyl chain imparts hydrophobic character to the initiator and, consequently, to one end of the resulting polymer chain.

This guide details the primary application of this compound as an initiator for ATRP and its conceptual use in surface modification via Surface-Initiated ATRP (SI-ATRP).

Application Note 1: An Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a cornerstone of controlled/"living" radical polymerization (CRP), enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[2][3] The control stems from a dynamic equilibrium between a minute amount of active, propagating radicals and a vast majority of dormant polymer chains.

Mechanism of Initiation and Control

The process is initiated by the reaction of an alkyl halide, such as this compound (R-X), with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed by a ligand). This complex abstracts the halogen atom (X) from the initiator to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand). This radical then adds to a monomer molecule, beginning the propagation of the polymer chain.

Crucially, the higher oxidation state metal complex can react with the propagating radical (Pₙ•) to reversibly reform a dormant polymer chain (Pₙ-X) and the lower oxidation state catalyst. This deactivation step is rapid, ensuring that the concentration of active radicals at any given time is extremely low, thereby minimizing irreversible termination reactions that are common in traditional free-radical polymerization.[1][4] The result is that all polymer chains grow at a similar rate, leading to a well-defined final product.

Causality in Experimental Design

-

Initiator Choice: this compound is a "slow" but efficient initiator. Its activation rate constant is comparable to that of the propagating dormant chain ends, which is a prerequisite for achieving low polydispersity.[5]

-

Catalyst System: A copper(I) halide (e.g., CuBr) is typically used as the catalyst, and a nitrogen-based ligand (e.g., PMDETA or bipyridine) is required to solubilize the metal salt in the organic medium and tune its reactivity.[4]

-

Solvent: The choice of solvent can significantly affect the polymerization rate and equilibrium constant.[1][4] Anisole or toluene are common choices for non-polar monomers like styrene.

-

Temperature: Temperature influences the rate constants for activation, deactivation, and propagation. Higher temperatures generally lead to faster polymerization but can also increase the rate of side reactions.

Protocol 1: Synthesis of Polystyrene via ATRP

This protocol describes the synthesis of polystyrene (PS) with a target degree of polymerization (DP) of 100, initiated by this compound.

Materials & Equipment

-

Monomer: Styrene (inhibitor removed by passing through basic alumina)

-

Initiator: this compound (MBD)

-

Catalyst: Copper(I) bromide (CuBr)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Solvent (optional): Anisole

-

Equipment: Schlenk flask, rubber septa, magnetic stir bar, vacuum/nitrogen line, syringes, thermostated oil bath.

Quantitative Data for Target Polymer

| Component | Molar Ratio (vs. Initiator) | Molarity / Amount (for a 10 mL Styrene reaction) | Rationale |

| Styrene (M) | 100 | 10 mL (~87 mmol) | Target DP = [M]₀ / [I]₀ |

| MBD (I) | 1 | 0.255 g (0.87 mmol) | Sets the number of polymer chains. |

| CuBr (Cat.) | 1 | 0.125 g (0.87 mmol) | Catalyst for the atom transfer process. |

| PMDETA (L) | 1 | 0.151 g / 0.18 mL (0.87 mmol) | Solubilizes and activates the CuBr catalyst. |

Note: The target molecular weight (Mn) will be approximately (DP × MW_monomer) + MW_initiator = (100 × 104.15 g/mol ) + 293.25 g/mol ≈ 10,708 g/mol .

Step-by-Step Methodology

-

Preparation:

-

Place CuBr (0.125 g) and a magnetic stir bar into a 50 mL Schlenk flask.

-

Seal the flask with a rubber septum, and cycle between vacuum and nitrogen backfill three times to remove all oxygen.

-

Rationale: Oxygen is a radical scavenger and can terminate the polymerization. The Cu(I) catalyst is also sensitive to oxidation.

-

-

Addition of Reagents:

-

Using deoxygenated syringes, add the inhibitor-free styrene (10 mL) to the flask under a positive nitrogen atmosphere.

-

Add the PMDETA (0.18 mL). The solution should turn green/blue as the copper-ligand complex forms. Stir for 10 minutes to ensure complete complexation.

-

Rationale: Pre-complexing the ligand and catalyst ensures a uniform start to the polymerization once the initiator is added.

-

-

Initiation:

-

Inject the this compound (0.255 g) into the stirring solution.

-

Take a t=0 sample immediately via syringe for later analysis (e.g., NMR or GC to determine initial monomer concentration).

-

Rationale: The addition of the initiator is the final step that begins the catalytic cycle and the polymerization.

-

-

Polymerization:

-

Immerse the Schlenk flask into a pre-heated oil bath set to 90-110 °C.

-

Allow the reaction to proceed for 6-12 hours. The solution will become noticeably more viscous as the polymer forms.

-

Rationale: Heat provides the necessary energy to overcome the activation barrier for both the initiation and propagation steps.[6]

-

-

Termination and Purification:

-

To stop the polymerization, cool the flask to room temperature and open it to the air. Dilute the viscous solution with tetrahydrofuran (THF, ~20 mL).

-

Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The solution should change from colored to colorless.

-

Precipitate the polymer by slowly dripping the THF solution into a large beaker of cold methanol (~400 mL) with vigorous stirring.

-

Collect the white polystyrene precipitate by filtration and dry it under vacuum.

-

Rationale: Exposing the reaction to oxygen terminates the polymerization. The alumina column effectively binds the copper catalyst for removal. Precipitation in a non-solvent (methanol) separates the polymer from unreacted monomer and other soluble components.

-

Application Note 2: Surface-Initiated ATRP (SI-ATRP)

Surface-Initiated Polymerization is a powerful "grafting from" technique used to covalently attach polymer chains to a substrate, creating a dense layer known as a "polymer brush."[7] This method is invaluable for modifying the surface properties of materials, such as wettability, biocompatibility, and adhesion.

The Concept

The process involves two main stages:

-

Immobilization of Initiator: An ATRP initiator is covalently attached to the surface of a material (e.g., silica wafer, gold nanoparticle). While this compound itself lacks a surface-anchoring group, it serves as a structural model. In practice, a derivative is used, such as one containing a terminal silane group (for oxides) or a thiol (for gold).

-

"Grafting From" Polymerization: The functionalized substrate is then immersed in a solution containing monomer and the ATRP catalyst system. Polymer chains grow directly from these anchored initiating sites.

This "grafting from" approach allows for significantly higher grafting densities compared to "grafting to" (attaching pre-formed polymers), as small initiator molecules can pack more tightly on a surface than bulky polymer coils.[7]

Protocol 2: Conceptual Protocol for Grafting Polymer Brushes from a Silica Surface

This protocol provides a conceptual framework for growing poly(methyl methacrylate) (PMMA) brushes from a silicon wafer. It assumes the use of an appropriate initiator, (11-(2-bromo-2-methyl)propionyloxy)undecyltrichlorosilane, which combines the necessary ATRP initiating group with a silica-reactive anchor.

Part A: Surface Functionalization with Initiator

-

Substrate Cleaning: Clean silicon wafers by sonication in acetone and isopropanol, followed by treatment with an oxygen plasma or "Piranha" solution (H₂SO₄/H₂O₂) to generate surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive).

-

Initiator Deposition: Immerse the cleaned, dried wafers in a 2% solution of the silane-functionalized ATRP initiator in anhydrous toluene.

-

Annealing: After deposition, rinse the wafers with fresh toluene to remove non-covalently bound initiator and bake at 120 °C for 1 hour to form a stable siloxane monolayer.

-

Rationale: The trichlorosilane group reacts with the surface hydroxyls to form strong covalent Si-O-Si bonds, anchoring the initiator molecules to the wafer.

-

Part B: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

-

Reaction Setup: Place the initiator-functionalized wafer into a Schlenk flask. Add CuBr, ligand (e.g., PMDETA), MMA monomer, and a solvent like anisole in appropriate ratios. A small amount of a sacrificial, free initiator is often added to the solution to help control the polymerization.[8]

-

Degassing: Perform several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen from the reaction mixture.

-

Polymerization: Immerse the flask in a thermostated oil bath (e.g., 60-90 °C) to begin the polymerization. The polymer chains will grow from the initiator sites on the wafer's surface.

-

Cleaning: After the desired time, remove the wafer, sonicate it in THF to remove any non-covalently attached polymer, and dry it under a stream of nitrogen.

-

Rationale: The principles are identical to the bulk polymerization in Protocol 1, but the initiation is confined to the 2D plane of the substrate surface.

-

The resulting polymer brush thickness can be measured by techniques like ellipsometry or atomic force microscopy (AFM) to confirm successful growth.

References

- Current time inform

- Synthesis of Well-Defined Poly(vinyl acetate)-b-Polystyrene by Combination of ATRP and RAFT Polymerization.

- Clickable initiators, monomers and polymers in controlled radical polymerizations – a prospective combination in polymer science. RSC Publishing.

- Styrene - Matyjaszewski Polymer Group. Carnegie Mellon University.

- Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. Die Angewandte Makromolekulare Chemie.

- Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes.

- One step ATRP initiator immobilization on surfaces leading to gradient-grafted polymer brushes. PubMed.

- Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes. NIH.

- A review on Controlled radical polymerization and Atom Transfer Radical Polymeriz

- Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide.

- Effects of Initiator Structure on Activation Rate Constants in ATRP.

- Atom Transfer Radical Polymerization and the Synthesis of Polymeric M

- Atom transfer radical polymeriz

- Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. Carnegie Mellon University.

Sources

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. iarjset.com [iarjset.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 8. Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging Methyl 12-bromododecanoate for Advanced Surface Modification

Abstract

Methyl 12-bromododecanoate (MBDD) is a highly versatile bifunctional molecule that serves as a cornerstone for sophisticated surface engineering. Its unique linear structure, comprising a terminal bromine atom, a twelve-carbon alkyl chain, and a methyl ester group, enables a wide array of covalent modification strategies. This document provides an in-depth guide for researchers, materials scientists, and drug development professionals on the application of MBDD in surface modification. We will explore its role in creating initiator-terminated self-assembled monolayers (SAMs) and its subsequent use in surface-initiated atom transfer radical polymerization (SI-ATRP) to cultivate dense polymer brushes. This guide offers not only step-by-step protocols but also the underlying scientific rationale, ensuring that methodologies are both reproducible and adaptable for novel applications.

Introduction: The Rationale for this compound in Surface Chemistry